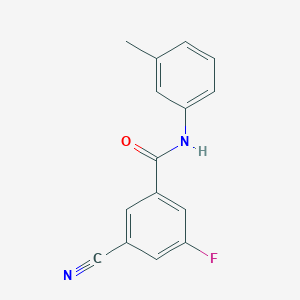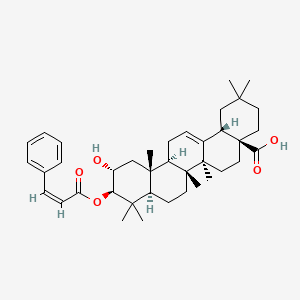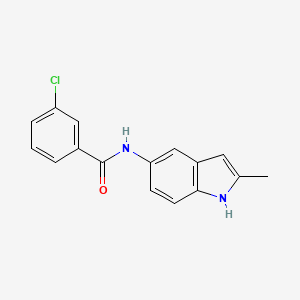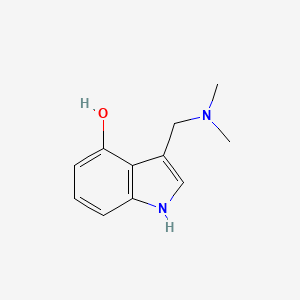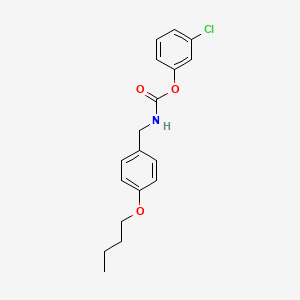
3-Chloro-5-(2-methylquinolin-7-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-5-(2-メチルキノリン-7-イル)ベンゾニトリルは、キノリン誘導体のクラスに属する化学化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。この化合物は、クロロ基とベンゾニトリル部分で置換されたキノリン環系を特徴としており、有機合成と医薬品研究における貴重な中間体となっています。
2. 製法
合成経路と反応条件
3-クロロ-5-(2-メチルキノリン-7-イル)ベンゾニトリルの合成は、さまざまな合成経路を通じて達成できます。 一般的な方法の1つは、鈴木・宮浦カップリング反応であり、これはアリールハライドとアリールボロン酸の間のパラジウム触媒によるクロスカップリング反応です 。この反応には通常、パラジウム触媒、炭酸カリウムなどの塩基、トルエンやエタノールなどの溶媒が必要です。反応は、通常、窒素またはアルゴンなどの不活性雰囲気下で、高温で行われます。
工業生産方法
工業的な設定では、3-クロロ-5-(2-メチルキノリン-7-イル)ベンゾニトリルの生産には、大規模な鈴木・宮浦カップリング反応が含まれる場合があります。このプロセスは、温度、圧力、反応時間などの反応パラメータを慎重に制御することで、高収率と高純度のために最適化されています。連続フロー反応器と自動化システムの使用により、生産プロセスの効率性とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(2-methylquinolin-7-yl)benzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
3-クロロ-5-(2-メチルキノリン-7-イル)ベンゾニトリルは、次のようなさまざまな化学反応を起こします。
置換反応: クロロ基は、適切な条件下で、アミンやチオールなどの他の求核剤と置換することができます。
酸化および還元反応: キノリン環は、酸化または還元を受ける可能性があり、さまざまなキノリン誘導体の形成につながります。
カップリング反応: ベンゾニトリル部分は、カップリング反応に参加して、より複雑な分子を形成することができます。
一般的な試薬と条件
置換反応: ナトリウムアミドやチオ尿素などの試薬を、求核置換反応に使用することができます。
酸化反応: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用することができます。
還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応はさまざまな置換キノリン誘導体を生成する可能性があり、一方、酸化および還元反応はキノリン環のさまざまな酸化状態を生成する可能性があります。
4. 科学研究への応用
3-クロロ-5-(2-メチルキノリン-7-イル)ベンゾニトリルは、いくつかの科学研究への応用があります。
医薬品化学: これは、抗癌剤、抗菌剤、抗炎症剤などの潜在的な治療効果を持つ医薬品化合物の合成における中間体として使用されます
有機合成: この化合物は、複素環化合物や天然物アナログを含む、より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
材料科学: これは、独自の電気的および光学的特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
3-chloro-5-(2-methylquinolin-7-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anticancer, antimicrobial, and anti-inflammatory agents
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
作用機序
3-クロロ-5-(2-メチルキノリン-7-イル)ベンゾニトリルの作用機序は、その特定の用途によって異なります。医薬品化学では、この化合物は、酵素や受容体などのさまざまな分子標的に作用して、生物学的効果を発揮する可能性があります。 たとえば、これは疾患経路に関与する特定の酵素の活性を阻害するか、細胞シグナル伝達を調節するために特定の受容体に結合する可能性があります .
6. 類似の化合物との比較
類似の化合物
3-フルオロ-5-(2-メチルキノリン-7-イル)ベンゾニトリル: この化合物は構造的に類似していますが、クロロ基の代わりにフルオロ基を含んでいます.
3-クロロ-5-(ジフルオロメトキシ)ベンゾニトリル: この化合物は、キノリン部分の代わりにジフルオロメトキシ基を特徴としています.
独自性
3-クロロ-5-(2-メチルキノリン-7-イル)ベンゾニトリルは、その特定の置換パターンにより、独特の化学的および生物学的特性が付与されるため、ユニークです。クロロ基とキノリン環系の存在により、さまざまな合成および研究用途のための汎用性の高い中間体となっています。
類似化合物との比較
Similar Compounds
3-fluoro-5-(2-methylquinolin-7-yl)benzonitrile: This compound is similar in structure but contains a fluoro group instead of a chloro group.
3-chloro-5-(difluoromethoxy)benzonitrile: This compound features a difluoromethoxy group in place of the quinoline moiety.
Uniqueness
3-chloro-5-(2-methylquinolin-7-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the quinoline ring system makes it a versatile intermediate for various synthetic and research applications.
特性
分子式 |
C17H11ClN2 |
|---|---|
分子量 |
278.7 g/mol |
IUPAC名 |
3-chloro-5-(2-methylquinolin-7-yl)benzonitrile |
InChI |
InChI=1S/C17H11ClN2/c1-11-2-3-13-4-5-14(9-17(13)20-11)15-6-12(10-19)7-16(18)8-15/h2-9H,1H3 |
InChIキー |
NJKOTXYVFGIDOL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC(=C3)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


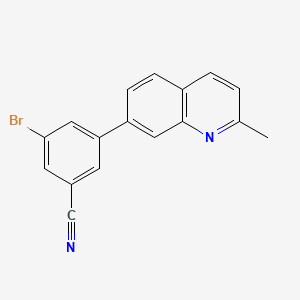


![3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B10842934.png)
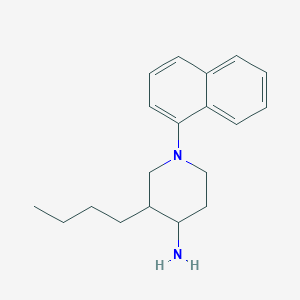
![3-Bromo-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842946.png)
![3-Butyl-[1,4]oxazepan-(5Z)-ylideneamine](/img/structure/B10842952.png)
